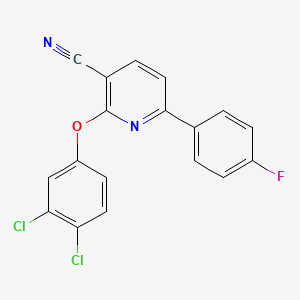
2-(3,4-二氯苯氧基)-6-(4-氟苯基)吡啶-3-碳腈
描述
This typically involves identifying the compound’s IUPAC name, its common name if available, and its structural formula.
Synthesis Analysis
Researchers would outline the steps taken to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances, which can help to understand its reactivity and stability.Physical And Chemical Properties Analysis
This includes determining properties like melting point, boiling point, solubility, and spectral data.科学研究应用
Structural and Optical Characteristics
Pyridine derivatives, similar to the compound , have been synthesized and characterized to determine their structural, optical, and electronic properties. For instance, Zedan, El-Taweel, and El-Menyawy (2020) reported on the structural, optical, and diode characteristics of two pyridine derivatives, showcasing their potential in electronic and photonic applications. These compounds exhibited monoclinic polycrystalline nature and were studied for their optical functions, revealing indirect allowed optical energy gaps and potential as photosensors due to their response to light (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antioxidant Activities
Further, novel pyridine and fused pyridine derivatives have been prepared and evaluated for their antimicrobial and antioxidant activities. Flefel et al. (2018) synthesized a series of these compounds, highlighting their moderate to good binding energies on target proteins and exhibiting antimicrobial and antioxidant properties. This study underscores the potential biomedical applications of pyridine derivatives in designing new therapeutic agents (Flefel et al., 2018).
Electronic Properties and Applications
Moreover, pyridine derivatives have been utilized in electronic applications, such as corrosion inhibitors and electrochromic materials. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effects on the corrosion of mild steel, demonstrating their utility as corrosion inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013). This indicates the potential of such compounds in enhancing the durability of metals in corrosive environments.
Fluorescence and Sensor Applications
Additionally, heteroatom-containing organic fluorophores related to pyridine derivatives have been developed for use as fluorescent pH sensors, leveraging the intramolecular charge transfer and aggregation-induced emission properties. Yang et al. (2013) designed a compound that could act as a fluorescent sensor, demonstrating reversible emission changes upon protonation and deprotonation, indicating its application in detecting acidic and basic organic vapors (Yang et al., 2013).
安全和危害
Researchers refer to Material Safety Data Sheets (MSDS) for information on handling, storage, and disposal of the compound.
未来方向
Based on the findings, researchers would suggest potential applications and areas for further research.
Please consult with a professional chemist or a relevant expert for more specific and detailed information. It’s also important to note that working with chemical compounds should always be done following appropriate safety measures.
属性
IUPAC Name |
2-(3,4-dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O/c19-15-7-6-14(9-16(15)20)24-18-12(10-22)3-8-17(23-18)11-1-4-13(21)5-2-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPMIJOELRXPKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



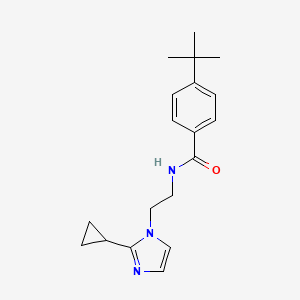
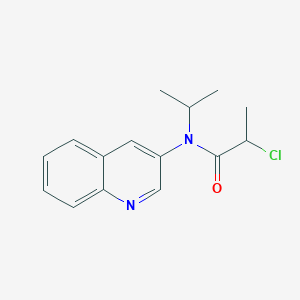
![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)
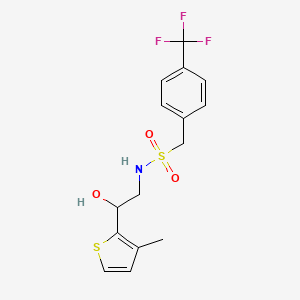
![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)

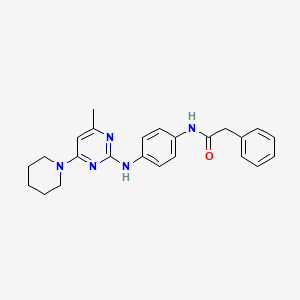
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)


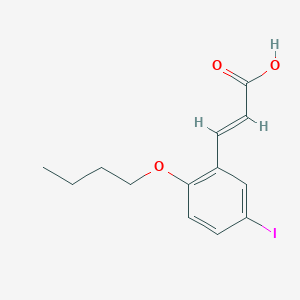
![1-[(2-Hydroxy-3,3-dimethylbutyl)-methylamino]-3,3-dimethylbutan-2-ol](/img/structure/B2744050.png)
![Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate](/img/structure/B2744051.png)